molecular formula C10H12O2 B1585506 Methyl 2,4-dimethylbenzoate CAS No. 23617-71-2

Methyl 2,4-dimethylbenzoate

Cat. No.: B1585506
CAS No.: 23617-71-2
M. Wt: 164.2 g/mol
InChI Key: QQCLNRPRQRDMCK-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group (–COO–) directly bonded to an aromatic ring. numberanalytics.com Their general structure is represented as Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.comnumberanalytics.com These compounds are formed through the condensation reaction between an aromatic carboxylic acid and an alcohol, a process known as esterification. teachy.app The aromatic ring's ability to delocalize electrons can significantly influence the ester group's reactivity. numberanalytics.com

Methyl 2,4-dimethylbenzoate (B1242700) fits this classification perfectly. It is the methyl ester of 2,4-dimethylbenzoic acid. In its structure, the aromatic part (Ar) is a 2,4-dimethylphenyl group, and the alkyl group (R) is a methyl group (-CH3). Its systematic IUPAC name is methyl 2,4-dimethylbenzoate. nih.gov Like other aromatic esters, it can undergo reactions such as hydrolysis to form the corresponding carboxylic acid and alcohol. numberanalytics.comnumberanalytics.com

Scientific Significance and Research Trajectory

The scientific significance of aromatic esters stems from their widespread use as chemical feedstocks in industries like food, pharmaceuticals, and cosmetics. waseda.jp The development of efficient synthesis methods for these esters is, therefore, an important focus in organic chemistry research. waseda.jp

The research trajectory for compounds like this compound has been influenced by innovations in synthetic chemistry. A notable recent advancement is the development of a catalytic process termed the "ester dance reaction." waseda.jp This reaction, which utilizes a palladium catalyst with a specific diphosphine ligand, allows for the migration of an ester group around the aromatic ring. waseda.jp This innovative method enables the synthesis of a variety of aromatic esters from low-cost starting materials, potentially making compounds like this compound more accessible for research and industrial applications. waseda.jp The ability to combine this reaction with other transformations opens up pathways to produce a diverse array of substituted aromatic compounds. waseda.jp

Overview of Key Research Areas

Research involving this compound is concentrated in several key areas, primarily leveraging its role as a chemical building block and a subject for analytical study.

Organic Synthesis: The compound is a key intermediate in the synthesis of more complex molecules. For example, it serves as a reactant in Grignard reactions to produce other chemical structures, such as in the synthesis of para-poly(o-dimethylaminotriphenylmethanol). rsc.org Its chemical structure makes it a valuable precursor for creating specifically substituted aromatic compounds.

Analytical Chemistry: The characterization of this compound is a subject of analytical research. Its spectral properties have been documented in various databases, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). spectrabase.comnist.govnist.gov These analytical data are fundamental for identifying the compound and understanding its molecular structure.

Materials Science: Research extends to using derivatives of this compound in the development of new materials. For instance, it is a precursor in the synthesis of polymers, highlighting its utility in creating novel materials with specific properties. rsc.org

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 23617-71-2 sigmaaldrich.comsynquestlabs.com
Molecular Formula C₁₀H₁₂O₂ sigmaaldrich.comsynquestlabs.com
Molecular Weight 164.20 g/mol sigmaaldrich.com
IUPAC Name This compound nih.gov
Form Solid sigmaaldrich.com
InChI Key QQCLNRPRQRDMCK-UHFFFAOYSA-N sigmaaldrich.com
SMILES String O=C(OC)C1=C(C)C=C(C)C=C1 sigmaaldrich.com

Properties

IUPAC Name

methyl 2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)6-7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCLNRPRQRDMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178290
Record name Methyl 2,4-dimethylbenzoate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23617-71-2
Record name Methyl 2,4-dimethylbenzoate
Source ChemIDplus
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Record name Methyl 2,4-dimethylbenzoate
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Record name methyl 2,4-dimethylbenzoate
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Synthetic Methodologies and Chemical Preparation

Esterification Pathways for Methyl 2,4-Dimethylbenzoate (B1242700)

Esterification remains the most direct and common method for producing Methyl 2,4-dimethylbenzoate. This process involves the reaction of a carboxylic acid with an alcohol to form an ester and water.

The fundamental reaction is as follows: C₉H₁₀O₂ (2,4-Dimethylbenzoic acid) + CH₄O (Methanol) ⇌ C₁₀H₁₂O₂ (this compound) + H₂O (Water)

Acid catalysts are essential for the Fischer esterification process. youtube.com Traditionally, strong mineral acids like concentrated sulfuric acid have been used. tcu.edu However, these catalysts can be corrosive and difficult to separate from the reaction mixture. sci-hub.se

Modern approaches are increasingly focused on the use of solid acid catalysts, which are more environmentally friendly as they can be easily recovered and reused. mdpi.com Examples of solid acids that have been studied for esterification reactions include zirconium-based catalysts, which have shown high activity and selectivity. mdpi.com The optimization of reaction conditions involves controlling temperature and reactant ratios to maximize yield and minimize side reactions. For instance, the reaction is often heated to reflux to increase the reaction rate.

Table 1: Optimized Reaction Conditions for Esterification

Parameter Condition Purpose
Catalyst Concentrated H₂SO₄ or Solid Acid (e.g., Zr/Ti) To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Reactant Ratio Excess Methanol (B129727) To shift the reaction equilibrium towards the product side (Le Chatelier's Principle). tcu.edu
Temperature Reflux To increase the rate of reaction.
Byproduct Removal Not always implemented for this specific synthesis, but a general strategy To shift the reaction equilibrium towards the product side. tcu.edu

Precursor and Intermediate Syntheses

The availability of starting materials is crucial for synthesis. 2,4-Dimethylbenzoic acid, the primary precursor, can be synthesized through methods such as the carboxylation of m-xylene (B151644) using carbon dioxide in the presence of a catalyst like aluminum chloride. google.com

While the primary synthesis of this compound involves esterification, its derivatives are also of scientific interest. One such derivative is 2,4-dimethylbenzoylhydrazide. This compound is synthesized from this compound, not the other way around. The process involves refluxing this compound with hydrazine (B178648) hydrate (B1144303). mdpi.com This reaction converts the ester into a hydrazide, demonstrating a method for further functionalizing the molecule rather than a pathway for its initial synthesis. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. mdpi.com Key considerations in the synthesis of this compound include atom economy and the use of sustainable catalytic systems. labmanager.com

Atom economy is a measure of the efficiency of a chemical reaction, representing the percentage of atoms from the reactants that are incorporated into the desired final product. wikipedia.orgwordpress.com An ideal reaction has an atom economy of 100%. wikipedia.org

For the direct esterification of 2,4-dimethylbenzoic acid with methanol, the atom economy can be calculated as follows:

Molecular Weight of 2,4-Dimethylbenzoic Acid (C₉H₁₀O₂): 150.17 g/mol

Molecular Weight of Methanol (CH₄O): 32.04 g/mol

Molecular Weight of this compound (C₁₀H₁₂O₂): 164.20 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of All Reactants) x 100 Atom Economy = [164.20 / (150.17 + 32.04)] x 100 Atom Economy = (164.20 / 182.21) x 100 ≈ 90.1%

The direct esterification reaction exhibits a high atom economy of approximately 90.1%. The only byproduct is water, which is environmentally benign. This high efficiency is a key advantage of this synthetic route from a green chemistry perspective. wikipedia.orgwordpress.com Improving synthetic efficiency also involves using catalytic amounts of reagents instead of stoichiometric ones and choosing catalysts that can be recycled and reused, reducing waste and environmental impact. labmanager.comdbpedia.org

Table 2: Compound Names

Compound Name
This compound
2,4-Dimethylbenzoic Acid
Methanol
2,4-Dimethylbenzoylhydrazide
Hydrazine Hydrate
Sulfuric Acid
m-Xylene
Aluminum Chloride
Carbon Dioxide

Application of Ultrasound-Mediated Synthetic Methods

The application of ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a significant advancement, offering enhanced reaction rates, milder conditions, and often higher yields compared to conventional methods. organic-chemistry.org This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-frequency sound waves. organic-chemistry.orgnih.gov The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, which can dramatically accelerate chemical reactions. nih.gov

In the context of esterification, including the synthesis of this compound from 2,4-dimethylbenzoic acid and methanol, ultrasound-mediated methods provide a powerful tool for process intensification. Research into the sonochemical esterification of various carboxylic acids has demonstrated a substantial reduction in reaction times, often from several hours to mere minutes. organic-chemistry.orgresearchgate.net For instance, a convenient and efficient sonochemical method for the methyl esterification of carboxylic acids has been developed using polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, and sodium carbonate, achieving high yields in as little as 10–20 minutes. organic-chemistry.org

The benefits of sonochemistry align with the principles of green chemistry by reducing energy consumption and potentially allowing for reactions to occur at lower ambient temperatures. researchgate.netmdpi.com The enhanced mass transport and energy transfer associated with acoustic cavitation can overcome activation energy barriers more efficiently than traditional thermal heating. nih.gov Various catalysts have been successfully employed in ultrasound-assisted esterification, showcasing the versatility of this approach.

The following table summarizes findings from studies on ultrasound-assisted esterification of aromatic carboxylic acids, which are analogous to the synthesis of this compound.

Carboxylic AcidCatalyst/ReagentsReaction TimeYield (%)Reference
General Aromatic AcidsNaHSO45 hoursExcellent derpharmachemica.com
General Carboxylic AcidsPolymer-supported Ph3P, TCT, Na2CO310-20 minGood to Excellent organic-chemistry.org
General Aliphatic Acidsp-Toluenesulfonic acid20 min80 researchgate.net
Valeric AcidBiosilicified Lipase2 hours~90 frontiersin.orgnih.gov

This table presents data for analogous reactions to illustrate the effectiveness of ultrasound-mediated synthesis for esterification.

The intensity of the ultrasonic irradiation is a critical parameter that can influence the reaction outcome. Studies have shown that increasing the irradiation power can lead to higher yields and shorter reaction times up to an optimal point. researchgate.net Beyond this optimal intensity, an excessive number of bubbles can cause a scattering of the sound waves, potentially leading to a slight decrease in reaction efficiency. researchgate.net Therefore, the optimization of ultrasound power is a key consideration in developing synthetic protocols.

Solvent Selection and Auxiliary Minimization in Synthetic Protocols

Green chemistry principles encourage the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. For esterification reactions, dimethyl carbonate (DMC) has been identified as an environmentally benign alternative to traditional solvents. rsc.org It is non-toxic and acts as both a solvent and a methylating agent under certain conditions. The selection of an appropriate solvent can also simplify the workup and purification process. For instance, using a solvent in which the product is sparingly soluble at lower temperatures can facilitate its isolation through simple filtration or crystallization.

Minimizing auxiliary substances is another cornerstone of sustainable synthetic chemistry. This involves reducing or eliminating the use of catalysts, separating agents, and other additives. In esterification, this often translates to moving away from hazardous and corrosive liquid acid catalysts like concentrated sulfuric acid or hydrochloric acid. derpharmachemica.com Solid acid catalysts or milder reagents that are safer to handle and produce less waste are preferred. derpharmachemica.com Anhydrous sodium bisulfate, for example, has been used as a safe and cost-effective catalyst for the esterification of aromatic carboxylic acids. derpharmachemica.com

Ultrasound-assisted synthesis can contribute significantly to auxiliary minimization. The high energy efficiency of sonication can reduce the required amount of catalyst or, in some cases, enable catalyst-free reactions. researchgate.net Furthermore, ultrasound can facilitate reactions under solvent-free conditions, where the liquid reactants themselves serve as the reaction medium. researchgate.net This approach represents an ideal scenario in green chemistry, as it completely eliminates the need for a separate solvent, thereby reducing waste and simplifying product isolation.

The table below outlines various solvent and catalyst systems used in esterification reactions, highlighting greener alternatives applicable to the synthesis of this compound.

Reaction TypeSolventCatalyst/AuxiliaryKey AdvantagesReference
Ultrasound-Assisted EsterificationMethanolNaHSO4Safe, cost-effective, avoids hazardous liquid acids. derpharmachemica.com
Steglich-type EsterificationDimethyl Carbonate (DMC)Mukaiyama's reagentGreen solvent, high yields at higher concentrations. rsc.org
Ultrasound-Assisted EsterificationEthanol (B145695)p-Toluenesulfonic acidRapid reaction, mild conditions. researchgate.net
Enzymatic Esterification (Ultrasound)Minimal (Reactants as solvent)Biosilicified LipaseEnvironmentally friendly biocatalyst, good reusability. frontiersin.orgnih.gov
Ultrasound-Assisted SynthesisSolvent-freeIonic LiquidEliminates solvent waste, simplifies purification. researchgate.net

This table provides examples of solvent and auxiliary choices in esterification, demonstrating principles applicable to the target compound's synthesis.

By carefully selecting solvents and minimizing the use of auxiliary chemicals, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity, Transformations, and Reaction Mechanisms

Hydrolysis and Saponification of Methyl 2,4-Dimethylbenzoate (B1242700)

Hydrolysis, particularly the base-catalyzed process known as saponification, is a fundamental reaction of esters. For Methyl 2,4-dimethylbenzoate, the presence of a methyl group at the ortho position introduces steric hindrance that influences the reaction's kinetics and mechanism.

The alkaline hydrolysis of most esters proceeds through a bimolecular nucleophilic acyl substitution mechanism, commonly designated as BAc2. google.com This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate anion and a methanol (B129727) molecule. google.com

However, for sterically hindered esters like this compound, the rate of the BAc2 reaction can be significantly diminished because the bulky ortho-substituent impedes the approach of the nucleophile to the carbonyl carbon. google.com

In cases of extreme steric hindrance, an alternative mechanism, BAl2 (bimolecular base-catalyzed alkyl-oxygen cleavage), can become competitive or even dominant. google.comnih.gov In the BAl2 mechanism, the hydroxide ion acts as a nucleophile attacking the less hindered methyl carbon of the ester group in an SN2 reaction, leading to the cleavage of the alkyl-oxygen bond. google.com This pathway is generally favored under two conditions: when the carbonyl carbon is exceptionally hindered, and when the alkyl group is a methyl group, which is highly susceptible to SN2 attack. google.com

Table 1: Comparison of Hydrolysis Mechanisms for Methyl Benzoate (B1203000) Esters
MechanismDescriptionSite of Nucleophilic AttackRelevance to this compound
BAc2 (Acyl-Oxygen Cleavage)A two-step mechanism involving the formation of a tetrahedral intermediate.Carbonyl CarbonThe primary and most common pathway, though slowed by steric hindrance from the ortho-methyl group. google.com
BAl2 (Alkyl-Oxygen Cleavage)A one-step SN2 displacement mechanism.Alkyl (Methyl) CarbonA possible minor pathway; becomes more significant with increased steric hindrance around the carbonyl group. google.comnih.gov

Sonochemical activation, the use of high-frequency ultrasound, is a modern technique to enhance the rate and efficiency of chemical reactions, including saponification. researchgate.net The application of ultrasonic waves to the reaction mixture induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. sigmaaldrich.com This process generates localized hot spots with extreme temperatures and pressures, as well as intense micro-turbulence and shockwaves.

In the context of the saponification of this compound, which is often a heterogeneous (two-phase) reaction between the organic ester and the aqueous alkaline solution, sonication offers several advantages:

Increased Reaction Speed: Ultrasonication creates a stable microemulsion of the immiscible reactants, dramatically increasing the interfacial area between the oil and aqueous phases and thereby accelerating the reaction rate. sigmaaldrich.com

Improved Mass Transfer: The intense mixing generated by cavitation overcomes mass transfer limitations, ensuring that the hydroxide ions can efficiently reach the ester molecules.

Enhanced Conversion: By improving reaction conditions, sonication leads to a more complete conversion of the ester to its corresponding carboxylate salt in a shorter amount of time. researchgate.net

Research has demonstrated that ultrasound-assisted saponification can significantly reduce reaction times and may lower the required amount of base or catalyst, making it a more energy-efficient and "green" method. researchgate.netnih.gov

Derivatization Reactions of this compound

The ester functional group in this compound serves as a versatile handle for the synthesis of various derivatives.

A notable derivatization is the synthesis of 2,4-dimethylbenzoylhydrazones. This transformation is typically achieved in a two-step process.

Formation of 2,4-Dimethylbenzoylhydrazide: this compound is first reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually by refluxing in a solvent like methanol. In this reaction, the hydrazine acts as a potent nucleophile, attacking the ester's carbonyl carbon and displacing the methoxy (B1213986) group to form 2,4-dimethylbenzoylhydrazide.

Condensation to form Hydrazones: The resulting 2,4-dimethylbenzoylhydrazide is then condensed with various aromatic aldehydes. This reaction, typically catalyzed by a small amount of acid (e.g., acetic acid) and carried out under reflux in ethanol (B145695), involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N bond characteristic of a hydrazone.

This synthetic route provides a reliable method for producing a wide array of 2,4-dimethylbenzoylhydrazone derivatives with diverse substitutions on the aromatic aldehyde component.

The ester group of this compound can be converted into other functional groups, most commonly an amide, through a process known as aminolysis. This reaction involves treating the ester with ammonia (B1221849) or a primary or secondary amine to yield the corresponding 2,4-dimethylbenzamide.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. The reaction can be challenging with unactivated esters and may require catalysts or specific conditions to proceed efficiently. Computational studies on the aminolysis of methyl benzoate with ammonia show that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter involving a tetrahedral intermediate similar to that in hydrolysis. The process can be facilitated by catalysts that activate the ester or by using more reactive amine derivatives. nih.gov For example, reacting methyl benzoate derivatives with alkali metal amidoboranes has been shown to be a highly efficient method for producing primary amides at room temperature. nih.gov

Oxidative Transformations and Degradation Pathways

The aromatic ring of this compound is relatively stable to oxidation, but the two methyl side chains are susceptible to it. Under vigorous conditions with strong oxidizing agents, these alkyl groups can be converted into carboxylic acid groups.

The oxidation of alkylbenzenes typically proceeds via a mechanism involving the formation of a benzylic radical at the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization of the resulting radical by the benzene (B151609) ring.

For this compound, treatment with a strong oxidant like potassium permanganate (B83412) (KMnO₄) or catalytic oxidation with air over a metal catalyst (e.g., Co(III) salts) would be expected to oxidize one or both of the methyl groups.

Partial Oxidation: Oxidation of one methyl group would lead to the formation of methyl 4-methyl-isophthalate or methyl 2-methyl-terephthalate.

Complete Oxidation: If both methyl groups are oxidized, the product would be the methyl ester of trimellitic acid (benzene-1,2,4-tricarboxylic acid).

These oxidative pathways represent the primary degradation routes for the molecule under strongly oxidizing environmental or industrial conditions.

Catalytic Applications and Functionalization of this compound

This compound is an organic chemical compound, an ester of methanol and 2,4-dimethylbenzoic acid. This section explores its potential roles in specific catalytic and functionalization reactions, based on established principles of chemical reactivity.

Role in Esterification Processes

Esterification is a chemical process that forms an ester as the reaction product. The most common pathway is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, its role is typically that of a product rather than a catalyst.

While various substances can catalyze esterification, including solid acid catalysts like titanium zirconium solid acids, there is no evidence in the scientific literature to suggest that this compound itself functions as a catalyst for esterification or transesterification processes. mdpi.com Its chemical structure lacks the necessary features to facilitate the protonation of the carboxylic acid or alcohol, a key step in the catalytic cycle of acid-catalyzed esterification. Similarly, in transesterification, which is the process of exchanging the organic group of an ester with the organic group of an alcohol, this compound would act as a substrate, not a catalyst.

Table 1: Role of Compounds in the Esterification of 2,4-dimethylbenzoic Acid

Compound Role in Reaction
2,4-dimethylbenzoic Acid Reactant (Carboxylic Acid)
Methanol Reactant (Alcohol)
Sulfuric Acid Catalyst
This compound Product

Participation in Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, followed by a dehydration reaction. wikipedia.org The reaction requires a basic catalyst, such as an amine, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. wikipedia.orgalfa-chemistry.com

For a compound to participate as the nucleophilic partner in a Knoevenagel condensation, it must possess protons that are acidic enough to be removed by a weak base. This acidity is typically imparted by the presence of two electron-withdrawing groups attached to the same carbon atom. Examples of such compounds include diethyl malonate, ethyl acetoacetate, and malonic acid. wikipedia.org

This compound does not have an active methylene group. The methyl groups attached to the benzene ring are not sufficiently acidic to be deprotonated under the mild basic conditions of the Knoevenagel condensation. The ester functional group is an electron-withdrawing group, but its influence does not extend to the methyl groups on the aromatic ring to a degree that would render them active in this type of reaction.

Consequently, this compound does not participate as the active methylene component in Knoevenagel condensation reactions. A comprehensive review of the literature on Knoevenagel condensation does not indicate any instances of aromatic esters like this compound being used in this capacity. The reaction's mechanism is fundamentally reliant on the presence of a doubly activated carbon center, which is absent in the structure of this compound. nih.govtandfonline.comnih.govrsc.org

Table 2: Requirements for Knoevenagel Condensation Reactants

Reactant Role Required Structural Feature Example Does this compound Qualify?
Carbonyl Component Aldehyde or Ketone Benzaldehyde No

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization

Spectroscopy is fundamental to elucidating the molecular structure of Methyl 2,4-dimethylbenzoate (B1242700) by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2,4-dimethylbenzoate displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as a set of multiplets or distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) (-OCH₃) protons give a characteristic singlet peak further upfield, generally around δ 3.8-3.9 ppm. The two methyl groups attached to the aromatic ring also produce sharp singlet peaks, with slightly different chemical shifts due to their different positions (ortho and para to the ester group), typically in the range of δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 167-170 ppm. The aromatic carbons show a series of peaks between δ 125 and 145 ppm. The carbon of the methoxy group gives a signal around δ 52 ppm, while the carbons of the two ring-attached methyl groups appear in the upfield region, typically between δ 20 and 22 ppm.

¹H NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
Aromatic Protons (H-3, H-5, H-6)~7.0 - 7.8
Methoxy Protons (-COOCH₃)~3.90
Methyl Protons (C4-CH₃)~2.41
Methyl Protons (C2-CH₃)~2.61
¹³C NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~167.3
Aromatic C-2, C-4~143.7, ~139.0
Aromatic C-1~127.5
Aromatic C-3, C-5, C-6~129.2, ~130.0, ~131.0
Methoxy Carbon (-OCH₃)~52.1
Methyl Carbons (Ar-CH₃)~21.8, ~21.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (molar mass 164.20 g/mol ) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 164.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): This results in a prominent peak at m/z 133, corresponding to the [M - 31]⁺ ion (the 2,4-dimethylbenzoyl cation). This is often a base peak or a very intense peak.

Loss of a methyl radical (•CH₃): A less common fragmentation can lead to a peak at m/z 149 ([M - 15]⁺).

Further Fragmentation: The m/z 133 ion can lose carbon monoxide (CO) to form a xylenyl cation at m/z 105 ([C₈H₉]⁺). This ion can further fragment by losing a methyl group to give a peak at m/z 91, a common tropylium ion fragment.

Key Mass Spectral Fragments for this compound
m/z Assigned Fragment
164[C₁₀H₁₂O₂]⁺ (Molecular Ion, M⁺)
133[M - OCH₃]⁺
105[M - OCH₃ - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band is observed in the region of 1720-1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

C-O Stretch: The spectrum displays C-O stretching vibrations associated with the ester linkage in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range correspond to the C=C stretching vibrations within the aromatic ring.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode
~2850-3000Aliphatic C-H Stretch (methyl groups)
~3030-3100Aromatic C-H Stretch
~1725C=O Stretch (ester)
~1450-1600C=C Stretch (aromatic ring)
~1100-1300C-O Stretch (ester)

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

GC-MS is a powerful technique for analyzing volatile compounds like this compound. In this method, the compound is vaporized and separated on a GC column (e.g., a nonpolar DB-5ms or similar capillary column) based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which serves as a detector. The resulting mass spectrum confirms the identity of the compound eluting at a specific retention time, allowing for both qualitative and quantitative analysis of complex mixtures. This method is highly effective for assessing the purity of a sample and identifying byproducts.

HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds, and it is also widely used for purity assessment and monitoring the progress of chemical reactions. For this compound, a reverse-phase HPLC method is typically employed.

A common setup would include:

Stationary Phase: A C18 column, which is a nonpolar stationary phase.

Mobile Phase: A polar mobile phase, typically a gradient or isocratic mixture of acetonitrile and water, or methanol (B129727) and water.

Detection: A UV detector is used, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm).

By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, HPLC can effectively track the progress of a synthesis reaction. It is also an excellent tool for determining the purity of the final product by detecting and quantifying any non-volatile impurities.

X-ray Crystallography for Solid-State Structural Confirmation

Further insight can be gained from the crystal structure of 2,4-dimethylbenzoic acid , the parent acid of this compound. X-ray diffraction studies of this compound provide precise bond lengths and angles for the 2,4-dimethylphenyl group and the carboxylic acid function, which are directly comparable to the ester.

Additionally, the crystal structure of a related derivative, ethyl 2,4-dihydroxy-6-methylbenzoate , has been determined. In this molecule, an intramolecular O—H⋯O hydrogen bond stabilizes the molecular conformation. In the solid state, intermolecular O—H⋯O hydrogen bonds link the molecules into double strands iucr.org. Although this compound has additional hydroxyl substitutions, the crystallographic data contribute to the understanding of the general structural behavior of substituted methylbenzoates.

These crystallographic studies of closely related compounds are invaluable for confirming the connectivity and stereochemistry of the 2,4-dimethylbenzoyl functional group, providing a solid foundation for understanding its solid-state behavior.

Advanced Techniques in Reference Material Characterization and Validation

The establishment of any chemical compound as a reference material requires a comprehensive characterization and validation process to ensure its identity, purity, and stability. For a compound like this compound, a suite of advanced analytical techniques would be employed for this purpose. While a specific validation protocol for this compound as a reference material is not detailed in the searched literature, standard practices in analytical chemistry would involve the following methodologies.

Purity Determination and Impurity Profiling:

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is a cornerstone for purity assessment. This technique can separate and quantify the main component as well as organic impurities. Isomeric impurities, such as methyl 3,4-dimethylbenzoate, would be a key focus.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or MS, is another critical tool, especially for volatile and semi-volatile compounds like this compound. GC-MS can provide both quantitative purity data and structural information on impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for determining purity without the need for a specific reference standard of the same compound. It offers high precision and accuracy.

Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for unequivocally confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's atomic connectivity.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds (e.g., C=O, C-O, C-H).

Physicochemical Characterization:

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to assess the presence of impurities that can affect the melting behavior.

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of Methyl 2,4-dimethylbenzoate (B1242700), which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like Methyl 2,4-dimethylbenzoate. DFT calculations can be employed to determine the molecule's geometry, orbital energies, and electron density distribution. For instance, in studies involving complex natural products where this compound is a constituent, DFT has been utilized for structural elucidation. researchgate.net The relative energies of different conformations of this compound can be calculated to identify the most stable structure. Furthermore, DFT can provide insights into the electronic effects of the two methyl groups and the methyl ester group on the benzene (B151609) ring.

Table 1: Representative DFT-Calculated Properties of Aromatic Esters
PropertyTypical Calculated ValueSignificance
HOMO Energy -6.5 to -7.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.0 to -2.0 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.5 to 6.5 eVRelates to the molecule's chemical reactivity and electronic transitions.
Dipole Moment 1.5 to 2.5 DebyeInfluences intermolecular interactions and solubility.

Note: The values in the table are representative for aromatic esters and may vary for this compound depending on the specific computational method and basis set used.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to obtain highly accurate geometries and electronic properties. These methods are particularly valuable for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant.

Prediction and Simulation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound. For example, time-dependent density functional theory (TD-DFT) can be used to calculate the electronic circular dichroism (ECD) spectra of chiral molecules. In studies of natural products, this technique has been applied to complex mixtures containing this compound to aid in the determination of the absolute configuration of co-occurring chiral compounds. researchgate.net Similarly, computational methods can predict the infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra of this compound, which can be compared with experimental data for structural confirmation. acs.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. For instance, in the oxidation of methyl p-toluate, where this compound is an observed product, computational modeling could be used to explore the potential energy surface of the reaction, identify transition states, and calculate activation energies for different proposed pathways. researchgate.net Similarly, the mechanism of the saponification of this compound, a reaction known to be enhanced by sonication, can be investigated computationally to understand the role of the acoustic cavitation in accelerating the reaction rate. scribd.comwomengovtcollegevisakha.ac.in

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with other molecules. In a notable application, this compound was identified as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) domain of the dengue virus. nih.gov In such studies, molecular dynamics (MD) simulations are employed to assess the stability of the binding of the ligand (this compound) to the protein's active site. nih.gov These simulations can provide information on the binding affinity, the specific interactions (such as hydrogen bonds and van der Waals forces) between the molecule and the protein, and the conformational changes that occur upon binding.

Table 2: Parameters in Molecular Dynamics Simulations
ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions used to calculate the potential energy of the system.Determines the accuracy of the simulated interactions.
Solvent Model Represents the surrounding solvent molecules (e.g., water).Crucial for simulating the behavior in a biological or solution environment.
Simulation Time The duration of the molecular dynamics trajectory.Longer simulation times provide better sampling of the conformational space.
Temperature and Pressure Controlled to mimic experimental conditions.Ensures the simulation is relevant to real-world scenarios.

Validation of Computational Data with Experimental Observations

The validation of computational data with experimental observations is a critical step in theoretical studies of this compound. For example, predicted spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can be directly compared with experimentally measured spectra. units.it Agreement between the calculated and experimental data lends confidence to the computational model and allows for a more detailed interpretation of the experimental results. In cases where experimental data is unavailable or difficult to obtain, validated computational methods can be used to predict the properties of this compound with a high degree of confidence.

Biological and Environmental Research Applications

Biological Interactions and Biochemical Relevance

The study of Methyl 2,4-dimethylbenzoate (B1242700) and its related structures reveals a range of interactions with biological systems, from antioxidant capabilities to its role in the fragrance industry.

Derivatives of Methyl 2,4-dimethylbenzoate, specifically 2,4-dimethylbenzoylhydrazones, have been synthesized and evaluated for their antioxidant properties. mdpi.com In a study involving thirty different 2,4-dimethylbenzoylhydrazone derivatives, a notable variance in DPPH radical scavenging activity was observed, with IC50 values ranging from 25.6 to 190 µM. mdpi.com

Six of the synthesized compounds demonstrated superior antioxidant activity compared to the standard reference, n-propyl gallate. mdpi.com These findings suggest that the 2,4-dimethylbenzoylhydrazone scaffold is a promising area for the development of new anti-oxidative agents. mdpi.com The research highlights the potential for these derivatives in pharmaceutical applications, warranting further investigation into their anti-aging and potential anticancer activities. mdpi.com

Table 1: DPPH Radical Scavenging Activity of Selected 2,4-Dimethylbenzoylhydrazone Derivatives

Compound IC50 (µM)
1 25.6
4 28.1
2 29.3
3 29.8
7 30.0
6 30.1
n-propyl gallate (Standard) 30.30

This table is interactive. You can sort and filter the data.

The hydrolytic stability of esters is a critical factor in their biological activity and is often mediated by carboxylesterases. nih.gov Studies on related compounds, such as methyl benzoate (B1203000), indicate that the structure of the ester influences its stability in the presence of esterases found in rat plasma and liver microsomes. nih.govresearchgate.net For instance, methyl benzoate has a higher plasma metabolic stability compared to its longer-chain alkyl counterparts like ethyl, n-propyl, and n-butyl benzoate. nih.gov

The stability of these esters is inversely proportional to the size of the alkoxyl group. nih.gov This suggests that the methyl ester group in this compound would likely confer a degree of stability against enzymatic hydrolysis. The steric hindrance provided by the two methyl groups on the benzene (B151609) ring could also play a significant role in its interaction with the active site of esterases, potentially slowing down the rate of biotransformation. stackexchange.com

In vitro cytotoxicity studies on related benzoate compounds provide insights into the potential cellular interactions of this compound. For example, methyl benzoate has been shown to have inhibitory effects on the growth and proliferation of human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells at concentrations above 7.3 mM. nih.gov The half-maximal lethal concentration (LC50) values for methyl benzoate were determined for these cell lines, indicating modest toxicity. nih.gov

When compared to other benzoates, methyl benzoate was found to be less cytotoxic than ethyl benzoate and vinyl benzoate. nih.gov Other related compounds, such as methylparaben (methyl 4-hydroxybenzoate), have also been studied, showing low cytotoxic activity on human fibroblast cells. scielo.br These studies suggest that the cytotoxicity of benzoate derivatives is influenced by their specific chemical structure. nih.govscielo.br

Table 2: In Vitro Cytotoxicity of Methyl Benzoate on Human Cell Lines

Cell Line LC50 of Methyl Benzoate (mM)
HEK293 >7.3
CACO2 >7.3
SH-SY5Y >7.3

This table is interactive. You can sort and filter the data.

While direct evidence of this compound in natural extracts is not extensively documented, related compounds are known constituents of various lichens used in the fragrance industry. researchgate.net Oakmoss (Evernia prunastri) and treemoss (Pseudevernia furfuracea) are lichens from which extracts are obtained for their characteristic scents. researchgate.netscispace.com These extracts are complex mixtures containing numerous compounds, including depsides and their derivatives. researchgate.net

A related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a key component of synthetic oakmoss fragrances. perfumerflavorist.comfragranceu.com The natural occurrence of structurally similar compounds in lichens suggests a potential, though unconfirmed, presence of this compound or its precursors in these or other natural sources.

In the fragrance industry, structural analogs of this compound play a significant role. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as methyl atrarate or evernyl, is a widely used synthetic fragrance ingredient that mimics the scent of oakmoss. perfumerflavorist.comfragranceu.com It possesses a characteristic oakmoss, soft woody, phenolic, and earthy odor. fragranceu.com This compound is valued for its excellent tenacity and stability, making it a key component in fine fragrances, toiletries, and other scented products. perfumerflavorist.com

The synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be achieved through the hydrolysis of 4-O-desmethylbarbaric acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by methyl esterification. google.com The importance of this related compound underscores the potential of the dimethylbenzoate scaffold in the creation of synthetic fragrances.

Environmental Fate and Degradation Studies

The environmental fate of this compound is not well-documented, but inferences can be drawn from studies on similar compounds like methyl benzoate. When released into the environment, methyl benzoate is expected to be relatively volatile and can enter the atmosphere. evergreensinochem.com In the air, its degradation is primarily driven by reactions with hydroxyl radicals, with an estimated atmospheric half-life of hours to a few days. evergreensinochem.com

In soil and water, biodegradation by microorganisms is a key removal pathway for methyl benzoate. evergreensinochem.com The rate of this degradation is dependent on various environmental factors such as microbial populations, pH, and temperature. evergreensinochem.com Given the structural similarity, it is plausible that this compound would follow similar degradation pathways, although the additional methyl groups on the benzene ring might influence the rate of biodegradation.

Degradation Pathways under Oxidative Stress (e.g., by Oxidizing Agents)

There is a lack of specific studies detailing the degradation pathways of this compound when subjected to oxidative stress from various oxidizing agents. Research on similar aromatic compounds, such as other methylated benzoates and related solvents, suggests that degradation is likely to be initiated by reactions with hydroxyl radicals (•OH) in atmospheric and aquatic environments. These highly reactive species can lead to the oxidation of the methyl groups or hydroxylation of the aromatic ring. However, without specific experimental data for this compound, the exact mechanisms and efficiencies of these oxidative degradation pathways remain speculative.

Formation and Characterization of Transformation Products

Table 1: Hypothetical Transformation Products of this compound under Oxidative Stress

Potential Transformation ProductHypothesized Formation Pathway
Methyl 2,4-dimethyl-hydroxybenzoatesHydroxylation of the aromatic ring
2-carboxy-4-methylbenzoic acid methyl esterOxidation of one of the methyl groups
4-carboxy-2-methylbenzoic acid methyl esterOxidation of the other methyl group
Dimethylcatechol derivativesFurther hydroxylation and decarboxylation

Note: This table is based on hypothesized pathways from related compounds and not on direct experimental evidence for this compound.

Biodegradation Potential and Environmental Impact Assessment

A comprehensive environmental impact assessment specifically for this compound is not currently available in the scientific literature. The biodegradation potential can be inferred from studies on similar molecules like xylenes (B1142099) and other dimethylbenzoates.

Microorganisms, particularly bacteria such as Pseudomonas species, have been shown to degrade xylenes and various dimethylbenzoate isomers. nih.govnih.gov The biodegradation of these compounds often begins with the oxidation of the methyl groups, followed by ring cleavage. nih.govscispace.com For instance, some bacteria can utilize dimethylbenzoates as their sole carbon and energy source. nih.gov It is reasonable to assume that soil and water microorganisms may also be capable of degrading this compound, although the specific strains, pathways, and rates of degradation are unknown.

The environmental persistence and potential for bioaccumulation of this compound have not been specifically studied. Without data on its solubility, vapor pressure, and octanol-water partition coefficient, a thorough assessment of its environmental fate and potential for long-range transport is not possible.

Table 2: Research Gaps in the Environmental Assessment of this compound

Research AreaSpecific Information Needed
Degradation Studies on abiotic and biotic degradation rates and pathways.
Transformation Products Identification and characterization of metabolites and degradation products.
Toxicity Ecotoxicological studies on representative aquatic and terrestrial organisms.
Persistence Data on half-life in various environmental compartments (soil, water, air).
Bioaccumulation Measurement of bioaccumulation potential in organisms.

Conclusion and Future Research Perspectives

Synthesis and Process Optimization for Enhanced Efficiency

Future research into the synthesis of Methyl 2,4-dimethylbenzoate (B1242700) will likely prioritize the development of more efficient and economically viable production methods. A key area of focus will be the optimization of reaction conditions to maximize yield and minimize waste. Methodologies such as Response Surface Methodology (RSM), a statistical approach for optimizing complex processes, could be employed to fine-tune parameters like temperature, catalyst loading, and reactant molar ratios. researchgate.net

Furthermore, the adoption of process intensification strategies, such as the use of continuous flow reactors, presents a promising avenue for scaling up production. rsc.org Continuous flow systems offer superior heat and mass transfer, leading to shorter reaction times and improved product purity compared to traditional batch processes. rsc.org The development of novel solid acid catalysts, including zeolites, ion-exchange resins, and metal oxides, will be crucial. mdpi.commdpi.com These heterogeneous catalysts offer advantages such as ease of separation, reusability, and reduced corrosion, contributing to more sustainable and cost-effective manufacturing processes. mdpi.commdpi.com

Advanced Mechanistic Insights into Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of Methyl 2,4-dimethylbenzoate is essential for the rational design of improved synthetic protocols. Future studies will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Kinetic studies, such as those utilizing Hammett linear free-energy relationships, can provide valuable insights into the electronic effects of substituents on reaction rates, particularly in hydrolysis reactions of benzoate (B1203000) esters. semanticscholar.org This knowledge is critical for predicting reactivity and stability. Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role in modeling reaction pathways, identifying transition states, and determining activation energies. nih.gov Such computational approaches can help to unravel the mechanisms of sterically hindered ester reactions, providing a theoretical framework to guide experimental work. researchgate.net

Development of Novel Derivatives with Tailored Properties

This compound serves as a valuable scaffold for the synthesis of a wide array of novel derivatives with customized properties for specific applications. Future research will focus on the rational design and synthesis of these new molecules, targeting enhanced biological activity, as well as unique optical and electronic characteristics.

For instance, the synthesis of 2,4-dimethylbenzoylhydrazones has already demonstrated the potential for creating derivatives with significant antioxidant activity. qualitas1998.net Future work could explore a broader range of substituents on the benzoylhydrazone framework to optimize this activity. Moreover, the incorporation of the this compound moiety into larger molecular architectures could lead to the development of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.netuobasrah.edu.iq The design of these materials will be guided by the goal of achieving specific photophysical properties, such as tunable fluorescence emission. researchgate.net

Integration of Multidisciplinary Approaches in Research

To fully harness the potential of this compound and its derivatives, a multidisciplinary research approach is imperative. The convergence of organic synthesis, computational chemistry, materials science, and biology will be essential for innovation.

Computational tools will be instrumental in the early stages of research, enabling the prediction of various properties of novel derivatives, including their physicochemical characteristics and potential toxicity, through methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov This in silico screening can significantly reduce the time and resources required for experimental work. Collaboration between synthetic chemists and materials scientists will be crucial for the development of new functional materials, while partnerships with biologists and pharmacologists will be necessary to evaluate the therapeutic potential of newly synthesized compounds.

Sustainability and Green Chemistry Implications in Production and Application

The principles of green chemistry will be a guiding force in the future research and industrial application of this compound. A primary focus will be the development of environmentally benign synthetic routes that minimize waste and energy consumption. nbinno.com

Q & A

Q. How can isotopic labeling techniques be applied in mechanistic studies of this compound?

  • Methodological Answer :
  • Deuterium labeling : Synthesize methyl-d₃ derivatives (e.g., CD₃O-substituted) to trace hydrolysis pathways via NMR or MS.
  • ¹³C labeling : Track carbonyl carbon metabolism in biodegradation studies.
  • Applications : Isotopologues aid in distinguishing enzymatic vs. non-enzymatic degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.